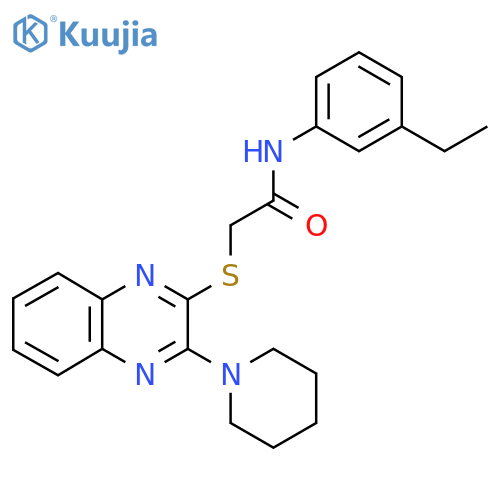Cas no 931313-81-4 (N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide)

931313-81-4 structure
商品名:N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Ethylphenyl)-2-[[3-(1-piperidinyl)-2-quinoxalinyl]thio]acetamide
- CHEMBL1606734
- AB01287222-01
- N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
- 931313-81-4
- AKOS001779474
- F3222-0020
- NCGC00105343-02
- N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide
- C200-5227
- HMS1815O14
- N-(3-ETHYLPHENYL)-2-{[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]SULFANYL}ACETAMIDE
- NCGC00105343-01
- N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide
-
- インチ: 1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
- InChIKey: WICZXVZYQKRYMY-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1=CC=CC(CC)=C1)=O)C1C(=NC2C=CC=CC=2N=1)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 406.18273264g/mol
- どういたいしつりょう: 406.18273264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 83.4Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 629.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.86±0.70(Predicted)
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3222-0020-30mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-5mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-3mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-15mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-20mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-2μmol |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-2mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-20μmol |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-1mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3222-0020-25mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 25mg |
$109.0 | 2023-04-27 |
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
931313-81-4 (N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
